molecular formula C10H8Cl2N2S B067219 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 188120-61-8

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B067219
M. Wt: 259.15 g/mol
InChI Key: SUELLSJOIIXFPP-UHFFFAOYSA-N
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Description

“4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine” is a compound belonging to the chemical class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen in the ring. These compounds are of significant interest due to their diverse biological activities and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives involves reactions starting from dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization processes. These intermediates react with substituted salicylaldehyde to yield Schiff bases, characterized by techniques such as IR and NMR (H. Ling, 2007).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds reveals that these molecules can crystallize in various systems, with their structures determined by X-ray diffraction methods. The distribution of electrostatic potential and intermolecular contacts play a crucial role in the stability and reactivity of these compounds (Gayathri B. H et al., 2019).

Chemical Reactions and Properties

Thiazoles and their derivatives undergo a variety of chemical reactions, including interactions with DNase I and 5-LO enzymes, demonstrating their potential for therapeutic applications. The inhibitory properties and interactions with catalytic residues of enzymes have been explored, showing the relevance of these compounds in developing neurodegenerative therapeutics with anti-inflammatory properties (A. Šmelcerović et al., 2019).

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational frequencies, are analyzed through spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal the crystallization system, space group, and molecular geometry, which are essential for understanding the compound's stability and reactivity (Nagaraju Kerru et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and bond character, are deduced from spectral data and quantum chemical calculations. These analyses provide insights into the electron distribution, molecular orbitals, and potential applications of the compounds, such as nonlinear optical materials and antimicrobial agents (P. Channar et al., 2019).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis and characterization of glutaric acid-amide derivatives .
    • Methods of Application : The compound was prepared in 85% yield as colorless crystals from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene .
    • Results : X-ray crystallography shows a twist about the C(amide)–C(methylene) bond as well as between the Ar ring and amide group, and between the carboxylic acid residue and chain .
  • Scientific Field: Crystallography

    • Application : Crystal structure analysis of 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole .
    • Methods of Application : The compound was synthesized and its crystal structure was analyzed .
    • Results : The molecular structure is shown in the figure. The crystal data and atomic coordinates were provided .

Future Directions

The future research directions for “4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine” would likely involve further studies on its synthesis, properties, and potential applications. It could also involve studying its mechanism of action and potential uses in various fields .

properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUELLSJOIIXFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407554
Record name 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

CAS RN

188120-61-8
Record name 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188120-61-8
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